4-BROMO-1-METHYL-N-{3-[(METHYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-1H-PYRAZOLE-3-CARBOXAMIDE
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Overview
Description
4-BROMO-1-METHYL-N-{3-[(METHYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a benzothiophene moiety, and a bromine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1-METHYL-N-{3-[(METHYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific boron reagents tailored for the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-1-METHYL-N-{3-[(METHYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
4-BROMO-1-METHYL-N-{3-[(METHYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials and agricultural chemicals.
Mechanism of Action
The mechanism of action of 4-BROMO-1-METHYL-N-{3-[(METHYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For example, similar compounds like chlorantraniliprole operate by binding and activating ryanodine receptors, leading to muscle paralysis and death in insects . This suggests that our compound may have a similar mode of action, although specific studies would be required to confirm this.
Comparison with Similar Compounds
Similar Compounds
Chlorantraniliprole: 3-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide.
Cyantraniliprole: Another insecticide of the ryanoid class, specifically a diamide insecticide.
Uniqueness
4-BROMO-1-METHYL-N-{3-[(METHYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific structure, which includes a benzothiophene moiety and a bromine substituent. This structural uniqueness may confer specific biological activities and chemical reactivity that differ from other similar compounds.
Properties
Molecular Formula |
C15H17BrN4O2S |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H17BrN4O2S/c1-17-13(21)11-8-5-3-4-6-10(8)23-15(11)18-14(22)12-9(16)7-20(2)19-12/h7H,3-6H2,1-2H3,(H,17,21)(H,18,22) |
InChI Key |
ZSOBTROBFDRMIU-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN(C=C3Br)C |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN(C=C3Br)C |
Origin of Product |
United States |
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